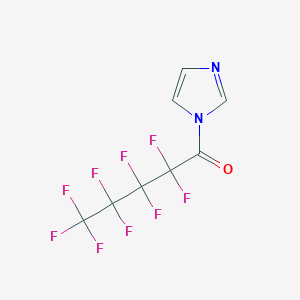
2-(2-Fluoro-4-nitrophenoxy)ethanamine
Vue d'ensemble
Description
2-(2-Fluoro-4-nitrophenoxy)ethanamine , also known as 4-(2-Aminoethyl)-2-fluoro-5-nitrophenol , is a chemical compound with the molecular formula C8H8FNO3 . Its systematic name is 2-(2-Fluoro-4-nitro-phenoxy)ethanamine . This molecule has gained significance as a starting material in the synthesis of various bioactive compounds1.
Synthesis Analysis
The synthetic route to obtain 2-(2-Fluoro-4-nitrophenoxy)ethanamine involves the reaction of appropriate precursors. While I don’t have specific details on the synthesis, it likely includes the introduction of the fluoro and nitro groups onto an aromatic ring followed by the addition of an aminoethyl group.
Molecular Structure Analysis
The molecular structure of 2-(2-Fluoro-4-nitrophenoxy)ethanamine consists of a central ethanamine (amine) group attached to a phenolic ring. The fluoro and nitro substituents are positioned ortho to each other on the phenolic ring. The structure is as follows:
Chemical Reactions Analysis
The chemical reactivity of this compound likely involves nucleophilic substitution reactions at the amino group or electrophilic aromatic substitution reactions on the phenolic ring. Further investigations would be needed to explore specific reactions and functional group transformations.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 200.17 g/mol
- Melting Point : Not specified
- Solubility : Solubility in various solvents needs investigation.
- Color : Likely pale yellow or colorless.
Applications De Recherche Scientifique
Novel Synthetic Routes and Applications
A study by Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, an intermediate of Silodosin, by utilizing 2-nitrochlorobenzene. This method was highlighted for its convenience and economy, suggesting potential applications in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).
Mercury Sensor Development
Wanichacheva et al. (2009) reported on a novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine for selective optical detection of Hg2+. This sensor indicated the presence of mercury through fluorescence quenching and a chromogenic change visible to the naked eye, demonstrating potential for environmental monitoring applications (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Green Synthesis of Schiff Bases
Research conducted in 2023 by S. G et al. involved the green synthesis of Schiff bases from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes. These compounds showed promise in in vitro antimicrobial and antidiabetic studies, hinting at their potential use in drug development and as inhibitors against COVID-19 (S. G, D. K, S. P, & B. N, 2023).
Chemical Shift Imaging for Gene-Reporter Molecules
Kodibagkar et al. (2006) explored the use of 2-fluoro-4-nitrophenol-β-D-galactopyranoside (OFPNPG) as a novel class of NMR active molecules for imaging β-galactosidase activity. This approach provided a non-invasive method to monitor gene expression in living cells and could have implications for biomedical research (Kodibagkar, Yu, Liu, Hetherington, & Mason, 2006).
Advanced Materials and Chemical Synthesis
Zhang et al. (2019) established a rapid synthetic method for 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, an important intermediate in biologically active compounds. This work underscores the versatility of 2-(2-Fluoro-4-nitrophenoxy)ethanamine analogs in the creation of novel materials with potential biological applications (Zhang, Liu, Zhang, Tan, & Zheng, 2019).
Safety And Hazards
As with any chemical compound, safety precautions are essential. Potential hazards include:
- Toxicity : Assess toxicity levels and exposure limits.
- Handling : Proper handling procedures to avoid skin contact or inhalation.
- Storage : Store away from incompatible materials.
- Disposal : Follow safe disposal practices.
Orientations Futures
Research avenues for 2-(2-Fluoro-4-nitrophenoxy)ethanamine include:
- Biological Activity : Investigate its potential as a drug candidate.
- Derivatives : Explore derivatives with modified functional groups.
- Applications : Assess applications in materials science or catalysis.
Propriétés
IUPAC Name |
2-(2-fluoro-4-nitrophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKWSZDECGTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-nitrophenoxy)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B1451485.png)
![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)


![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)


